molecular formula C12H17Cl2NO B1452920 [4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride CAS No. 1258650-13-3

[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B1452920
CAS No.: 1258650-13-3
M. Wt: 262.17 g/mol
InChI Key: OOMNMFQNVRSXBT-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-chlorophenyl)oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMNMFQNVRSXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride, also known by its CAS number 1258650-13-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit effects on enzyme activity, although detailed mechanistic insights remain to be fully elucidated.

Antiviral Activity

Recent research has indicated that compounds structurally related to this compound demonstrate significant antiviral properties. For instance, studies on related chlorophenyl derivatives have shown effectiveness against human adenovirus (HAdV), with some compounds achieving low micromolar potency and high selectivity indexes (SI > 100) compared to established antiviral agents like niclosamide .

Autophagy Induction

The compound has been implicated in the induction of autophagy, a cellular process critical for maintaining homeostasis and responding to stress. Research highlights its potential in treating autophagy-related diseases, including certain cancers and neurodegenerative disorders. In experimental models, related compounds have been shown to effectively stimulate autophagy pathways, suggesting a promising therapeutic avenue .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of several substituted phenyl compounds against HAdV. Among them, derivatives closely related to this compound exhibited improved efficacy with IC50 values significantly lower than those of traditional treatments .
  • Neuroprotective Effects : In models simulating neurodegeneration, compounds with similar structural motifs demonstrated protective effects on neuronal cells by modulating inflammatory pathways and enhancing autophagic activity. These findings suggest potential applications in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObservations
AntiviralN-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideEffective against HAdV with low cytotoxicity
Autophagy InductionVarious chlorophenyl derivativesSignificant induction of autophagy in cell models
NeuroprotectionChlorophenyl analogsReduced neuroinflammation and enhanced cell survival

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride
Reactant of Route 2
[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.